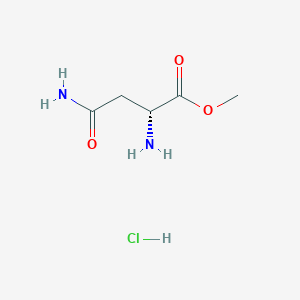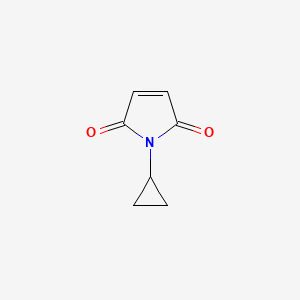
1-环丙基-1H-吡咯-2,5-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropyl-1H-pyrrole-2,5-dione is a chemical compound that is part of the pyrrole dione family. Pyrrole diones are known for their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The compound features a cyclopropyl group attached to the nitrogen atom of the pyrrole ring, which can influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of functionalized pyrroles, including those with a cyclopropyl group, has been explored through various methods. One approach involves a Pd(II)-catalyzed tandem heterocyclization of 1-(1-alkynyl)cyclopropyl oxime derivatives, which proceeds via an intramolecular nucleophilic attack followed by a ring-opening process and then intermolecular nucleophilic attack as well as protonation to afford the desired products in moderate to excellent yields . Another method reported is the InBr3-mediated one-pot synthesis of polyhydroxyalkyl-substituted pyrroles from 1,2-cyclopropa-3-pyranones with primary amines, which is appealing due to its simplicity and broad substrate scope .
Molecular Structure Analysis
The molecular structure of 1-cyclopropyl-1H-pyrrole-2,5-dione is characterized by the presence of a five-membered pyrrole ring fused with a cyclopropyl group. This structure can participate in various chemical reactions due to the presence of reactive sites such as the carbonyl groups on the pyrrole ring and the strained cyclopropyl ring. The synthesis of deeply colored polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units in the main chain indicates the potential of such structures to be incorporated into larger molecular frameworks .
Chemical Reactions Analysis
Pyrrole diones, including those with cyclopropyl groups, can undergo a variety of chemical reactions. For instance, they can participate in formal [3+3] cyclocondensation reactions with cyclic enamines to form substituted pyrazolo[3,4-b]pyridines and isoxazolo[5,4-b]pyridines . Additionally, a novel photochemical rearrangement of N-cyclopropylimines to 1-pyrrolines has been reported, showcasing the reactivity of the cyclopropyl group when exposed to light . Cycloaddition reactions of N-aryl(methyl)pyrrol-2,3-diones to diazomethane and olefins have also been explored, leading to the formation of pyrrolo[2,3-d]pyrazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-cyclopropyl-1H-pyrrole-2,5-dione are influenced by its molecular structure. The presence of the cyclopropyl group can impart strain to the molecule, potentially affecting its stability and reactivity. The polymers derived from pyrrolo[3,2-b]pyrrole-2,5-dione units exhibit deep colors and solubility in common organic solvents, suggesting that the core pyrrole dione structure imparts significant electronic properties to the polymers . The regioselectivity observed in the condensation reactions of unsymmetrical diones also indicates that the substituents on the pyrrole ring can influence the outcome of chemical reactions .
科学研究应用
Applications in Corrosion Inhibition
1-cyclopropyl-1H-pyrrole-2,5-dione derivatives have been identified as efficient organic inhibitors for carbon steel corrosion in acidic media. Research demonstrates that these derivatives are effective in mitigating corrosion through a chemisorption process, where their inhibitive action increases with concentration. These findings are crucial for industries relying on carbon steel structures, offering a potential method to enhance longevity and reduce maintenance costs (Zarrouk et al., 2015).
Role in Organic Synthesis
1-cyclopropyl-1H-pyrrole-2,5-dione is used in the synthesis of complex organic compounds. For instance, it serves as a precursor in the formation of 5-aryl- and 4-aryl/hetaryl/cyclopropyl/alkynyl-5-aryl-1H-pyrrole-2,3-diones, which further facilitate the synthesis of substituted 1H-pyrrolo[2,3-b]quinoxalines. This showcases its versatility in organic chemistry, contributing to the creation of various molecular structures for potential applications in pharmaceuticals and materials science (Galenko et al., 2022).
Involvement in Polymer Science
1-cyclopropyl-1H-pyrrole-2,5-dione derivatives play a role in the synthesis and transformation of polymers. They are used in the radical homopolymerization of maleimides, influencing the kinetics and mechanisms of polymer formation. This is significant in developing new materials with tailored properties for applications like coatings, adhesives, and high-performance composites (Hill et al., 2001).
Contribution to Material Science
The compound is integral in developing highly luminescent polymers. Derivatives of 1-cyclopropyl-1H-pyrrole-2,5-dione, when used in polymers, exhibit strong fluorescence and high quantum yield. This opens avenues in optoelectronics and sensor technology, where the demand for materials with specific light-emitting properties is high (Zhang & Tieke, 2008).
未来方向
Research has shown that small molecules with 1H-pyrrole-2,5-dione as a core structure have great potential to improve the efficacy of MSC-based cell therapy for vascular diseases, such as atherosclerosis and restenosis . This suggests that 1-cyclopropyl-1H-pyrrole-2,5-dione could have potential applications in the field of regenerative medicine.
属性
IUPAC Name |
1-cyclopropylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-6-3-4-7(10)8(6)5-1-2-5/h3-5H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJALBKKIIRSGQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363965 |
Source


|
| Record name | 1-cyclopropyl-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-1H-pyrrole-2,5-dione | |
CAS RN |
28001-33-4 |
Source


|
| Record name | 1-cyclopropyl-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

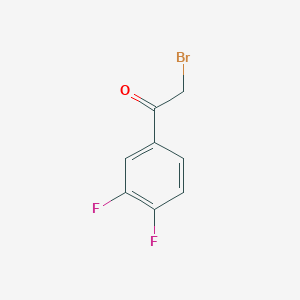
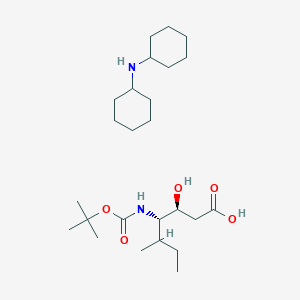
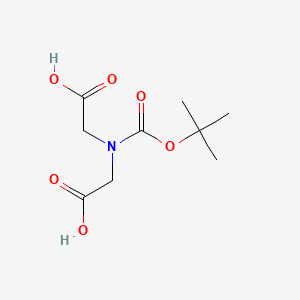
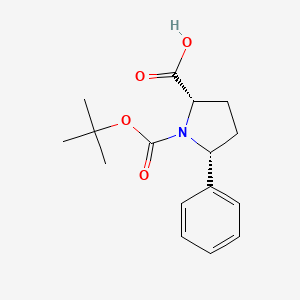
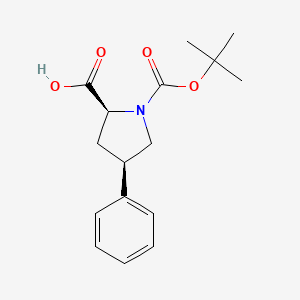
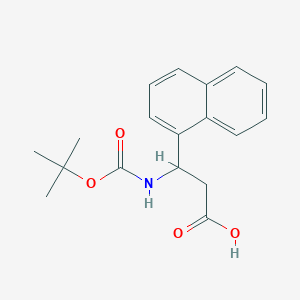
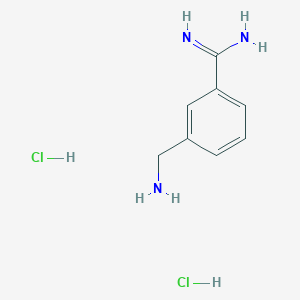
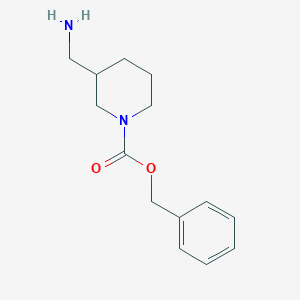
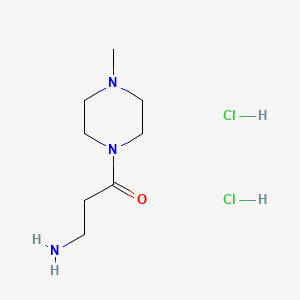
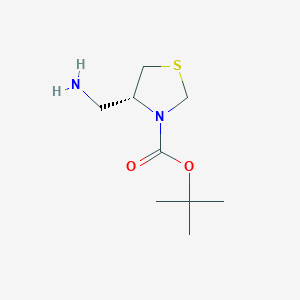
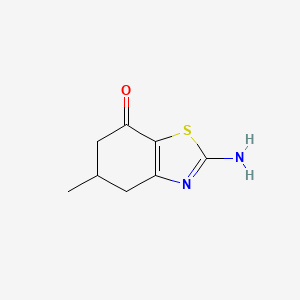
![4-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1270847.png)
![tert-Butyl 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1270849.png)
